Home > Products > Screening Compounds P34528 > 1-{5-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-(1-piperidinyl)-2-propanol
1-{5-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-(1-piperidinyl)-2-propanol -

1-{5-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-(1-piperidinyl)-2-propanol

Catalog Number: EVT-3943190
CAS Number:
Molecular Formula: C23H39N3O3
Molecular Weight: 405.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description:

873140 is a potent allosteric noncompetitive antagonist of the CCR5 receptor. [] It exhibits potent antiviral effects against HIV-1. [] Unlike other CCR5 antagonists, 873140 effectively blocks the binding of chemokine 125I-MIP-1α but not 125I-RANTES. [] It also inhibits the calcium response triggered by CCL5 (RANTES) activation of CCR5. [] This unique divergence between function and binding blockade sets 873140 apart. [] The antagonism by 873140 is saturable, probe-dependent, and incredibly persistent, highlighting its allosteric mechanism of action. [] Studies suggest 873140 and other allosteric antagonists bind to a common site on CCR5, though they exert varying effects on the receptor. []

Relevance:

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description:

Sch-C (SCH 351125) is another noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES. [] This suggests a broader range of chemokine binding inhibition compared to 873140. [] Similar to 873140, Sch-C likely binds to the same allosteric site on CCR5, contributing to the understanding of how different ligands interact with this receptor. []

Relevance:

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description:

Sch-D (SCH 417,690) is a noncompetitive allosteric antagonist of the CCR5 receptor, similar to Sch-C and 873140. [] It effectively blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES, suggesting its involvement in inhibiting chemokine-mediated signaling through CCR5. [] This compound further expands the array of CCR5 antagonists and contributes to understanding the structure-activity relationships within this class of compounds. []

Relevance:

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

Compound Description:

UK-427,857 is a noncompetitive allosteric antagonist of the CCR5 receptor. [] Its ability to block the binding of chemokines 125I-MIP-1α and 125I-RANTES positions it within the same functional group as other CCR5 antagonists like 873140, Sch-C, and Sch-D. [] UK-427,857 contributes to the diversity of chemical structures targeting the CCR5 receptor and further elucidates the pharmacological properties associated with CCR5 antagonism. []

Relevance:

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description:

TAK779 is another noncompetitive allosteric antagonist of the CCR5 receptor, similar in function to 873140, Sch-C, Sch-D, and UK-427,857. [] It demonstrates its inhibitory effect by blocking the binding of chemokines 125I-MIP-1α and 125I-RANTES to CCR5. [] The diverse chemical structure of TAK779, compared to other CCR5 antagonists, further contributes to our understanding of the structural requirements for binding to this receptor and its potential for therapeutic intervention in CCR5-mediated diseases. []

Relevance:

Relevance:

1-[2-[4-[6-chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1- piperidinyl]ethyl]-3-(2-propyl)-2-imidazolidinone (Lu 26-042)

Compound Description:

Lu 26-042 is a selective 5-HT2 antagonist. [] It exhibits high potency and selectivity for 5-HT2 receptors compared to D2 and alpha 1 receptor affinities. [] This selectivity is attributed to the presence of medium-large substituents in the molecule, such as 6-chloro and 4-fluoro groups. [] Larger substituents, like isopropyl, reduce activity, while smaller ones, like 6-fluoro, lead to less selective compounds. [] Lu 26-042 effectively inhibits the quipazine-induced head twitch syndrome in rats, demonstrating its central 5-HT2 receptor antagonism. [] It has a long duration of action (> 24 h) and shows higher potency after 24 h than after 2 h of subcutaneous administration, particularly for urea derivatives. []

Relevance:

1-[2-[4-[5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1- piperidinyl] ethyl]-2-imidazolidinone (Sertindole)

Compound Description:

Sertindole is a noncataleptogenic dopamine D-2 and serotonin 5-HT2 receptor antagonist. [] It demonstrates high affinity for both D-2 and 5-HT2 receptors in ligand binding studies. [] While most piperazinyl and tetrahydropyridyl indoles are cataleptogenic, piperidyl substituted indoles like sertindole are noncataleptogenic or only weakly so. [] This unique property is attributed to the presence of the 1-ethyl-2-imidazolidinone substituent on the basic nitrogen atom. [] Sertindole's pharmacological profile resembles that of the atypical neuroleptic clozapine, suggesting its potential as an atypical antipsychotic agent. []

Relevance:

1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1- piperidinyl]ethyl]-2-imidazolidinone

Compound Description:

This compound is a highly selective 5-HT2 receptor antagonist with an IC50 of 3.4 nM. [] It exhibits extremely low affinity for dopamine D2 receptors (IC50 = 6900 nM) and alpha 1 adrenoceptors (IC50 = 2300 nM), highlighting its remarkable selectivity for 5-HT2 receptors. [] This selectivity is attributed to the isosteric replacement of the C-3 carbon atom and the nitrogen atom in the indole nucleus, a structural modification that enhances 5-HT2 receptor selectivity compared to its predecessors. []

Relevance:

N-[4-methyl-1-piperazinyl) phenyl]2′-methyl-4′-(5-methyl-1, 2, 4-oxa-diazol-3-yl) [1, 1-biphenyl]-4-carboxamide (GR 127935)

Relevance:

N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1-biphenyl]-4-carboxamide hydrochloride (GR-127935)

Compound Description:

GR-127935 is a non-selective 5-HT1B/D receptor antagonist. [] In studies on canine gastric accommodation, GR-127935 successfully reversed the gastric relaxation induced by the 5-HT1B/D receptor agonist sumatriptan. [] This finding suggests that 5-HT1B receptors play a significant role in modulating gastric accommodation in response to a distending stimulus. []

Relevance:

N-[3-[3-(dimethylamino)ethoxy]-4-methoxyphenyl]-2'-[methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)]-[1,1-biphenyl]-4-carboxamide hydrochloride (SB-216641 hydrochloride)

Compound Description:

SB-216641 hydrochloride is a selective 5-HT1B receptor antagonist. [] Similar to the non-selective antagonist GR-127935, SB-216641 hydrochloride reversed the gastric relaxation induced by sumatriptan in canine models, further supporting the role of 5-HT1B receptors in modulating gastric accommodation. [] Its selective nature provides a more specific tool for investigating the roles of different 5-HT receptor subtypes. []

Relevance:

3-[4-(4-chlorophenyl)piperazin-1-yl]-1,1-diphenyl-2-propanol hydrochloride (BRL-15572 hydrochloride)

Compound Description:

BRL-15572 hydrochloride is a selective 5-HT1D receptor antagonist. [] Unlike GR-127935 and SB-216641 hydrochloride, BRL-15572 hydrochloride failed to reverse the gastric relaxation induced by sumatriptan in canine models, indicating that 5-HT1D receptors do not play a significant role in modulating gastric accommodation. [] Its selective nature allows for the differentiation of the roles of various 5-HT receptor subtypes in specific physiological processes. []

Relevance:

3-methyl-6-(3-trifluoromethylphenyl) 1, 2,4-triazolo(4,3-b) pyridazine (CL 218,872)

Compound Description:

CL 218,872 is a 'non-sedative' anxiolytic that enhances responses to GABA in mouse spinal cord and cerebral hemisphere neurons in cell culture. [] It acts as a partial agonist at benzodiazepine receptors, demonstrating a concentration-dependent and reversible enhancement of GABA responses. [] The maximum enhancement achieved by CL 218,872 is 20% at a concentration of 10 μM. [] This enhancing effect is antagonized by the benzodiazepine receptor antagonist Ro 15–1788, further supporting its interaction with benzodiazepine receptors. []

Relevance:

2-phenyl-4-(2-(4-piperidinyl)ethyl)-quinoline (PK 8165)

Relevance:

2-phenyl-4-(2-(3-piperidinyl)ethyl)-quinoline (PK 9084)

Relevance:

2-(4-chlorophenyl)-2,5-dihydropyrazolo(4,3-c)quinoline-3(3H)-one (CGS 9896)

Compound Description:

CGS 9896 is a pure antagonist at benzodiazepine receptors. [] It does not directly affect GABA responses in mouse neurons in cell culture, but it concentration-dependently blocks the enhancement of GABA responses induced by diazepam. [] This indicates that CGS 9896 competes with benzodiazepine agonists for binding to the receptor, preventing their effects on GABAergic neurotransmission. []

Relevance:

ethyl 5-benzyloxy-4-methoxymethyl-β-carboline-3-β-carboxylate (ZK 91296)

Compound Description:

ZK 91296, like CGS 9896, is a pure antagonist at benzodiazepine receptors. [] It does not exhibit direct effects on GABA responses in mouse neurons in cell culture, but it effectively blocks the diazepam-induced enhancement of GABA responses in a concentration-dependent manner. [] This finding confirms ZK 91296's ability to competitively inhibit the binding of benzodiazepine agonists to their receptors, preventing their modulatory effects on GABAergic neurotransmission. []

Relevance:

8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione (Buspirone)

Compound Description:

Buspirone is classified as a 'non-sedative' anxiolytic that does not directly affect GABA responses in mouse neurons in cell culture at concentrations ranging from 1 nM to 10 μM. [] Additionally, buspirone does not antagonize the enhancement of GABA responses induced by diazepam, indicating a lack of interaction with benzodiazepine receptors. [] This finding suggests that buspirone's anxiolytic effects are mediated through mechanisms distinct from benzodiazepine receptor modulation. []

Relevance:

((+)-methyl (4S)-3-{[(3-{4-[3-(acetylamino)phenyl]-1-piperidinyl}propyl) amino]carbonyl}-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate hydrochloride) (SNAP 7941)

Compound Description:

SNAP 7941 is a selective melanin-concentrating hormone-1 (MCH1) receptor antagonist. [] Intravenous administration of SNAP 7941 dose-dependently inhibits rhythmic, distension-induced voiding contractions in anesthetized rats. [] In conscious rats with induced voiding cycles, SNAP 7941 administration leads to sustained increases in infusion capacity, indicating an increase in bladder capacity. [] Intragastric and intracerebroventricular administration of SNAP 7941 produces similar results, suggesting a central mechanism of action. [] SNAP 7941's effects are comparable to those of the 5-HT1A antagonist WAY 100635 and the muscarinic antagonist oxybutynin. [] In spontaneously hypertensive rats, SNAP 7941 reduces micturition frequency and increases bladder capacity, suggesting potential for treating overactive bladder syndrome. []

Properties

Product Name

1-{5-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-(1-piperidinyl)-2-propanol

IUPAC Name

1-[2-methoxy-5-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol

Molecular Formula

C23H39N3O3

Molecular Weight

405.6 g/mol

InChI

InChI=1S/C23H39N3O3/c1-19(2)26-13-11-25(12-14-26)16-20-7-8-22(28-3)23(15-20)29-18-21(27)17-24-9-5-4-6-10-24/h7-8,15,19,21,27H,4-6,9-14,16-18H2,1-3H3

InChI Key

ZPZACAAWBDNKJK-UHFFFAOYSA-N

SMILES

CC(C)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OCC(CN3CCCCC3)O

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OCC(CN3CCCCC3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.